An In-depth Technical Guide to the Structural Isomers of 3,4-Dimethyl-2-pentene
An In-depth Technical Guide to the Structural Isomers of 3,4-Dimethyl-2-pentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of 3,4-dimethyl-2-pentene, which all share the chemical formula C7H14. The document details the various alkene and cycloalkane isomers, presenting their physicochemical and spectroscopic properties in comparative tables. Furthermore, it outlines detailed experimental protocols for the synthesis and separation of these isomers, crucial for their application in research and development.
Classification of C7H14 Isomers
The molecular formula C7H14 corresponds to a degree of unsaturation of one, indicating the presence of either a double bond (alkenes) or a ring structure (cycloalkanes). These can be broadly categorized and further subdivided based on their carbon skeleton and the position of the functional group or substituents.[1]
Caption: Classification of C7H14 Isomers.
Physicochemical Properties of Selected C7H14 Isomers
The structural variations among C7H14 isomers lead to differences in their physical properties. Generally, cycloalkanes exhibit slightly higher boiling points and densities compared to their alkene counterparts.[1] Within the alkenes, increased branching tends to lower the boiling point.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index |
| Alkenes | ||||||
| (Z)-3,4-Dimethyl-2-pentene | 4914-91-4 | 98.19 | 87.4 | -113.39 | 0.712 | 1.412 |
| (E)-3,4-Dimethyl-2-pentene | 4914-92-5 | 98.19 | 87 | -124 | 0.713 | 1.405[2] |
| 1-Heptene | 592-76-7 | 98.19 | 93.3 | -119 | 0.697 | 1.3994 |
| (Z)-2-Heptene | 6443-92-1 | 98.19 | 98.5 | - | 0.708 | 1.406 |
| (E)-2-Heptene | 14686-13-6 | 98.19 | 98.1 | -109.9 | 0.701 | 1.403 |
| Cycloalkanes | ||||||
| Cycloheptane | 291-64-5 | 98.19 | 118.5 | -12 | 0.811 | 1.4436[3] |
| Methylcyclohexane | 108-87-2 | 98.19 | 101 | -126.3 | 0.770 | 1.4231 |
| Ethylcyclopentane | 1640-89-7 | 98.19 | 103.5 | -138.4 | 0.766 | 1.4198 |
Spectroscopic Data
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation of C7H14 isomers.
1H and 13C NMR Spectroscopy
The chemical shifts in 1H and 13C NMR spectra are highly sensitive to the electronic environment of the nuclei, allowing for the differentiation of isomers. Alkenyl protons typically resonate at lower fields (δ 4.5-6.5 ppm) compared to the protons in cycloalkanes (δ 1-2 ppm).[1] Similarly, sp2-hybridized carbons of alkenes appear at lower fields (δ 100-150 ppm) in 13C NMR spectra than the sp3-hybridized carbons of cycloalkanes.
Table 2: 1H NMR Chemical Shifts (δ, ppm) for 3,4-Dimethyl-2-pentene Isomers
| Protons | (Z)-3,4-Dimethyl-2-pentene | (E)-3,4-Dimethyl-2-pentene |
| =CH | 5.12 | 5.21-5.22 |
| CH(CH3)2 | 2.83 | 2.21-2.22 |
| =C-CH3 | 1.59 | 1.56 |
| CH(CH3)2 | 0.96 | 0.98 |
Table 3: 13C NMR Chemical Shifts (δ, ppm) for (Z)-3,4-Dimethyl-2-pentene
| Carbon | (Z)-3,4-Dimethyl-2-pentene |
| C=C | ~135 |
| C =C | ~125 |
| C H(CH3)2 | ~30 |
| =C-C H3 | ~20 |
| CH(C H3)2 | ~20 |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule. The key vibrational modes for differentiating between alkenes and cycloalkanes are the C=C and =C-H stretching frequencies.
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Alkenes : Exhibit a characteristic C=C stretching vibration in the range of 1620-1680 cm-1 and a =C-H stretching vibration above 3000 cm-1. The out-of-plane bending vibrations of the =C-H bonds (650-1000 cm-1) can provide information about the substitution pattern of the double bond.[4]
-
Cycloalkanes : Lack the aforementioned alkene-specific peaks and are characterized by C-H stretching vibrations just below 3000 cm-1 and C-H bending vibrations around 1450-1470 cm-1.
Experimental Protocols
Synthesis of 3,4-Dimethyl-2-pentene via Dehydration of 3,4-Dimethyl-2-pentanol
A common method for the synthesis of alkenes is the acid-catalyzed dehydration of alcohols. The dehydration of 3,4-dimethyl-2-pentanol yields a mixture of dimethylpentene isomers, with the major product being dictated by Zaitsev's rule, which favors the formation of the more substituted (and thus more stable) alkene.
Materials:
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3,4-Dimethyl-2-pentanol
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Concentrated sulfuric acid (H2SO4) or phosphoric acid (H3PO4)
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Boiling chips
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Round-bottom flask
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Distillation apparatus
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Separatory funnel
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5% Sodium bicarbonate solution
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Anhydrous sodium sulfate
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Ice bath
Procedure:
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Place 3,4-dimethyl-2-pentanol and a few boiling chips into a round-bottom flask.
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Slowly add a catalytic amount of concentrated sulfuric or phosphoric acid while cooling the flask in an ice bath.
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Set up a simple distillation apparatus and gently heat the mixture.
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Collect the distillate, which will be a mixture of the alkene products and water.
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Transfer the distillate to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any remaining acid.
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Separate the organic layer and dry it over anhydrous sodium sulfate.
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Purify the product by fractional distillation, collecting the fraction corresponding to the boiling point of 3,4-dimethyl-2-pentene.
Separation and Identification of C7H14 Isomers by Gas Chromatography
Gas chromatography (GC) is a powerful analytical technique for separating and identifying volatile compounds like the isomers of C7H14. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase.
Caption: Workflow for Isomer Separation.
Instrumentation and Conditions:
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Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
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Column: A non-polar capillary column (e.g., DB-1, HP-5ms) is suitable for separating isomers based on boiling point differences. For enhanced separation of structurally similar isomers, a more polar column (e.g., Carbowax) may be employed.[5]
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Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Temperature Program:
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Initial Temperature: 40-50 °C, hold for 2-5 minutes.
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Ramp Rate: 5-10 °C/min.
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Final Temperature: 150-200 °C, hold for 5-10 minutes. The temperature program should be optimized to achieve baseline separation of all isomers of interest.[6]
-
-
Injector and Detector Temperature: Typically set 20-50 °C higher than the final oven temperature.
Procedure:
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Prepare a dilute solution of the C7H14 isomer mixture in a volatile solvent (e.g., pentane (B18724) or hexane).
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Inject a small volume (e.g., 1 µL) of the sample into the GC.
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Run the analysis using the specified temperature program.
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Identify the individual isomers by comparing their retention times to those of known standards or by using a mass spectrometer (GC-MS) for definitive identification based on fragmentation patterns.
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Quantify the relative amounts of each isomer by integrating the peak areas in the resulting chromatogram.
References
- 1. C7H14 isomers of molecular formula C7H14 structural isomers carbon chain isomers structural formula skeletal formula of heptene methylcyclohexane Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 2. chegg.com [chegg.com]
- 3. Cycloheptane | C7H14 | CID 9265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vurup.sk [vurup.sk]
- 6. chromatographytoday.com [chromatographytoday.com]
